5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole
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Overview
Description
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole typically involves the reaction of thiophene derivatives with oxazole precursors under specific conditions. One common method involves the bromination of a thiophene derivative followed by cyclization with an oxazole precursor. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-YL)-4,5-dihydro-1,3-oxazole: Lacks the bromomethyl group, resulting in different reactivity.
5-(Chloromethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole: Lacks the halogen substituent, affecting its chemical behavior.
Uniqueness
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(bromomethyl)-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-4-6-5-10-8(11-6)7-2-1-3-12-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIBXWWOPXVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CS2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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